Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

Übersicht

Beschreibung

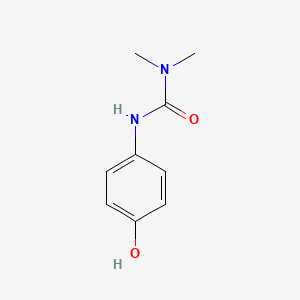

Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Synthetic Formation Pathways

The compound is primarily synthesized via:

-

Reaction of 4-hydroxyphenylamine with dimethylcarbamoyl chloride ( ):

Yields exceed 90% in polar aprotic solvents (e.g., acetone) at 25–40°C.

-

Nucleophilic addition of 4-hydroxyphenylamine to dimethyl isocyanate ( ):

Water-mediated reactions achieve 85–95% efficiency without catalysts.

Hydrolysis and Stability

The urea moiety undergoes pH-dependent hydrolysis:

| Condition | Products Formed | Rate Constant () | Source |

|---|---|---|---|

| Acidic (pH < 3) | 4-Hydroxyaniline + Dimethylamine | ||

| Alkaline (pH > 10) | 4-Hydroxyphenyl isocyanate + Dimethylamine |

Steric hindrance from dimethyl groups reduces hydrolysis rates by 40% compared to non-alkylated analogues ( ).

Reactivity with Carbonyl Compounds

The compound participates in condensation reactions with vicinal carbonyls (e.g., glyoxal, ninhydrin):

Table 1: Reaction Kinetics with Selected Carbonyls

| Carbonyl Compound | Product Structure | |

|---|---|---|

| Ninhydrin | Bicyclic urea–carbonyl adduct | 6.7 |

| Phenylglyoxal | Hemiaminal-linked dimer | 4.2 |

| Glyoxal | Linear urea–aldehyde conjugate | 1.9 |

Mechanistic studies indicate nucleophilic attack by the urea’s NH group on electrophilic carbonyl carbons, followed by dehydration ( ).

Photolytic Degradation

UV irradiation () induces cleavage of the urea bond:

Degradation half-life in aqueous solution: ( ).

Electrophilic Aromatic Substitution

The 4-hydroxyphenyl group undergoes regioselective reactions:

-

Nitration : Forms 3-nitro-4-hydroxy derivatives in 65% yield using ().

-

Halogenation : Bromine in yields 3-bromo-4-hydroxy analogues (72% efficiency) ().

Coordination Chemistry

The urea’s carbonyl oxygen and phenolic hydroxyl group act as bidentate ligands for transition metals:

| Metal Ion | Complex Structure | Stability Constant () |

|---|---|---|

| Square-planar chelate | 8.9 | |

| Octahedral coordination sphere | 7.2 |

Comparative Reactivity with Analogues

Substituent effects modulate reaction rates:

Table 2: Substituent Impact on Hydrolysis Rates

| Substituent Position | Relative Rate (vs. Parent Compound) |

|---|---|

| 4-Hydroxy (reference) | 1.0 |

| 4-Fluoro | 1.3 |

| 4-Methyl | 0.8 |

| 4-Nitro | 2.1 |

Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis by polarizing the urea bond ( ).

Eigenschaften

CAS-Nummer |

2908-80-7 |

|---|---|

Molekularformel |

C9H12N2O2 |

Molekulargewicht |

180.2 g/mol |

IUPAC-Name |

3-(4-hydroxyphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-3-5-8(12)6-4-7/h3-6,12H,1-2H3,(H,10,13) |

InChI-Schlüssel |

FYUNLALTDJKUHL-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)O |

Kanonische SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)O |

Key on ui other cas no. |

2908-80-7 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.